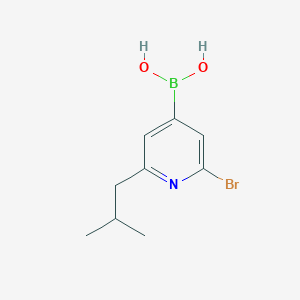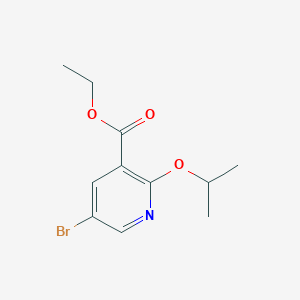
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile is an organic compound with the molecular formula C7H9NO4. It is a valuable compound used in biomedical research and exhibits potential in the treatment of various diseases, including cancer and neurodegenerative disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile involves several steps. One common method includes the dehydration of specific carbohydrate derivatives under controlled conditions. The reaction typically requires a dehydrating agent and a catalyst to facilitate the formation of the anhydro structure.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in studies related to cellular processes and metabolic pathways.
Medicine: It exhibits potential in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways depend on the specific application and disease being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonimidamide monohydrochloride
- 2,6-Anhydro-3-deoxy-D-xylo-hept-2-enaric acid
Uniqueness
Its ability to act as a building block in the synthesis of drug molecules targeting specific pathways involved in disease progression sets it apart from similar compounds.
Propriétés
Formule moléculaire |
C7H9NO4 |
|---|---|
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carbonitrile |
InChI |
InChI=1S/C7H9NO4/c8-2-4-1-5(10)7(11)6(3-9)12-4/h1,5-7,9-11H,3H2 |
Clé InChI |
XEFNLUVAZWYCPL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(C(C1O)O)CO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-3-[(3-chlorophenyl)amino]-2-propanol](/img/structure/B14082527.png)
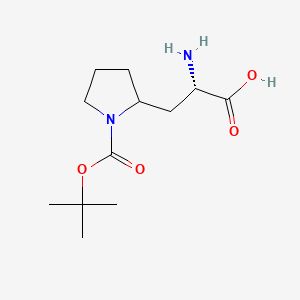
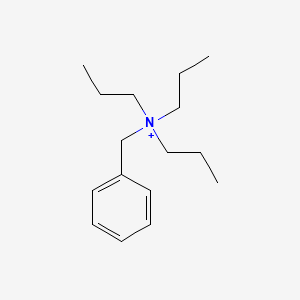
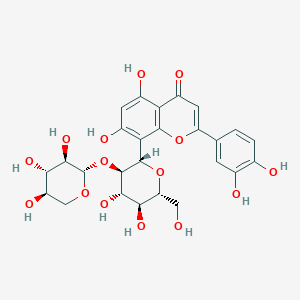

![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082570.png)
![3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082573.png)
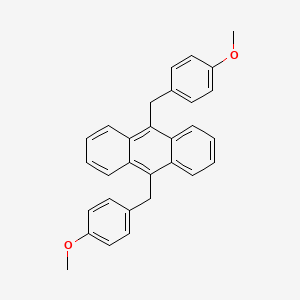
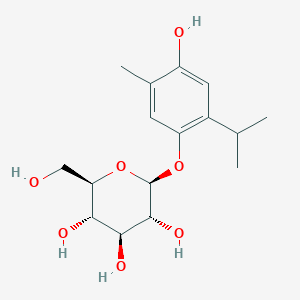
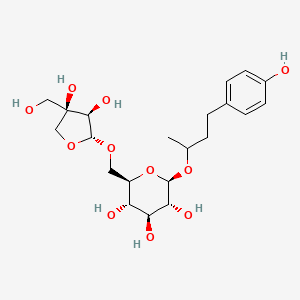
![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)
